molecular formula C9H17N B086638 1-Azaspiro[4.5]decane CAS No. 176-80-7

1-Azaspiro[4.5]decane

Cat. No. B086638
CAS RN: 176-80-7
M. Wt: 139.24 g/mol
InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones . It is also the core structure of buspirone, an anxiolytic drug .


Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, which is similar to 1-Azaspiro[4.5]decane, has been achieved through a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .


Physical And Chemical Properties Analysis

1-Azaspiro[4.5]decane has a molecular weight of 139.24 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It has no rotatable bonds. Its exact mass is 139.136099547 g/mol and its monoisotopic mass is 139.136099547 g/mol .

Mechanism of Action

Mode of Action

The mode of action of 1-Azaspiro[4.5]decane involves its interaction with its yet-to-be-identified targets. The compound may bind to these targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[4It’s known that spirocyclic compounds are integrated in important compounds with interesting applications in medicinal and pharmaceutical chemistry

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Azaspiro[4.5]decane are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the therapeutic potential of 1-Azaspiro[4.5]decane .

Result of Action

The molecular and cellular effects of 1-Azaspiro[4Some studies suggest potential anticancer activity of related compounds, indicating that 1-Azaspiro[4.5]decane and its derivatives could have effects at the cellular level

Action Environment

The action, efficacy, and stability of 1-Azaspiro[4.5]decane can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . Understanding these influences can help optimize the use of this compound in therapeutic contexts.

properties

IUPAC Name

1-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNCSVHCNCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170061
Record name 1-Azaspiro(4.5)decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decane

CAS RN

176-80-7
Record name 1-Azaspiro[4.5]decane
Source CAS Common Chemistry
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Record name 1-Azaspiro(4.5)decane
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Record name 1-Azaspiro[4.5]decane
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Record name 1-Azaspiro(4.5)decane
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Record name 1-Azaspiro(4.5)decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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